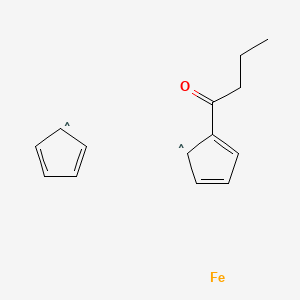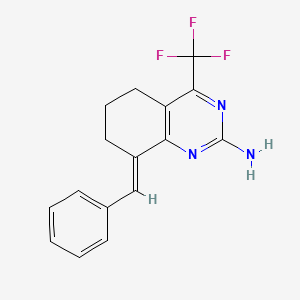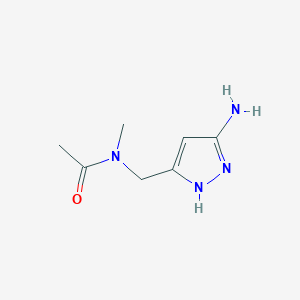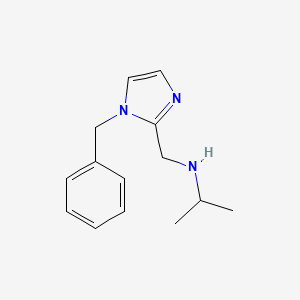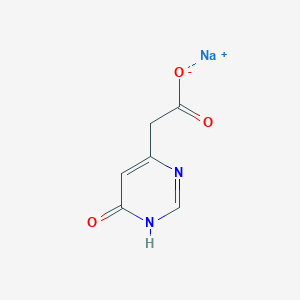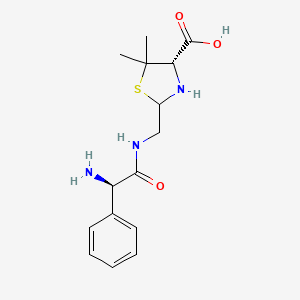
3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier MFCD21850957 is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21850957 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that introduce the necessary functional groups to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD21850957 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
MFCD21850957 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert MFCD21850957 into its reduced forms, potentially changing its reactivity and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD21850957 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from the reactions of MFCD21850957 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that may have distinct properties and applications.
科学研究应用
MFCD21850957 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: In biological research, MFCD21850957 may be used to study cellular processes and interactions due to its unique chemical properties.
Industry: MFCD21850957 is utilized in various industrial processes, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of MFCD21850957 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
3-pyridin-3-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6,12H,(H,13,14) |
InChI 键 |
KPANZADLMOXXFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
